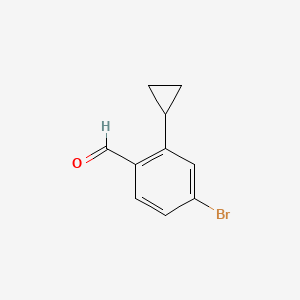![molecular formula C13H16N2O3 B6605022 (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione CAS No. 2763740-97-0](/img/structure/B6605022.png)
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione, also known as BPHPD, is an organic compound that has recently been studied for its potential applications in scientific research. It is a cyclic diketone, containing a piperazine ring and a benzyl group, and is a derivative of the amino acid tyrosine. BPHPD is a versatile compound that has been used in a variety of research applications, including drug delivery, enzyme inhibition, and molecular imaging.
Wissenschaftliche Forschungsanwendungen
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle, as it has been shown to be able to penetrate the cell membrane and deliver drugs to the interior of the cell. (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has also been used in enzyme inhibition studies, as it has been shown to be an effective inhibitor of the enzyme xanthine oxidase. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been used in molecular imaging studies, as it has been shown to be a potential imaging agent for positron emission tomography (PET) scans.
Wirkmechanismus
The mechanism of action of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is not well understood. It is believed that (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione can interact with enzymes and other proteins in the cell, leading to changes in their activity. (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has also been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione are not well understood. Studies have shown that (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione can interact with proteins and enzymes in the cell, leading to changes in their activity. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been shown to interact with DNA, leading to changes in gene expression. (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has also been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has several advantages for use in laboratory experiments. It is easy to synthesize, and can be isolated in high yields. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is a stable compound, and can be stored for long periods of time without degradation. (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is also a versatile compound, and can be used in a variety of research applications. However, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione also has some limitations. It is a relatively small molecule, and can be difficult to detect in certain experiments. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.
Zukünftige Richtungen
The potential future directions for (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione are numerous. Further research is needed to better understand the biochemical and physiological effects of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione, as well as its potential applications in drug delivery, enzyme inhibition, and molecular imaging. In addition, further research is needed to explore the potential of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione as a therapeutic agent. Finally, further research is needed to explore the potential of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione as a diagnostic agent.
Synthesemethoden
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione can be synthesized through several methods. The most common synthesis method is the condensation reaction of a benzyl halide and a hydroxyethyl piperazine. This reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is typically heated to a temperature of around 50°C. The reaction is usually complete within 2 hours, and the product is isolated by precipitation or extraction. Other synthesis methods, such as the reaction of a benzyl halide with a hydroxyethyl piperazine derivative, have also been reported.
Eigenschaften
IUPAC Name |
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10+,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJABUCBXJDBF-JMJZKYOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane](/img/structure/B6604967.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604993.png)

![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)
![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)